Home > Products > Screening Compounds P10020 > Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-
Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]- - 833481-69-9

Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-

Catalog Number: EVT-422246
CAS Number: 833481-69-9
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl] can be achieved through several methods. One notable approach involves the use of Vilsmeier–Haack reagent, which is effective for introducing formyl groups into aromatic compounds.

Methodology

  1. Starting Material: The synthesis typically begins with 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine.
  2. Reagents: The reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at elevated temperatures (around 70 °C) for several hours.
  3. Refluxing: Following the formation of an intermediate compound, refluxing with ammonium carbonate in acetic acid is conducted to yield the final product.
  4. Yield: This method can achieve yields of approximately 80% to 89% .
Molecular Structure Analysis

The molecular structure of Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl] features:

  • Core Structure: A pyrazolo[3,4-d]pyrimidine ring system fused with a phenolic group.
  • Functional Groups: It contains an amino group (-NH₂) and an isopropyl group (-C(CH₃)₂) attached to the pyrazole ring.

Structural Data

  • Nuclear Magnetic Resonance (NMR): The compound's structure can be confirmed using 1H^{1}H-NMR and 13C^{13}C-NMR spectroscopy, which provide insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Characteristic absorption bands can be identified for functional groups such as C=N stretching .
Chemical Reactions Analysis

Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl] is involved in various chemical reactions due to its reactive functional groups:

  1. Substitution Reactions: The amino group can participate in electrophilic substitution reactions on the aromatic ring.
  2. Condensation Reactions: The presence of hydroxyl groups allows for potential condensation with aldehydes or ketones.
  3. Complex Formation: This compound may also form complexes with metal ions due to its nitrogen-containing heterocycles .
Mechanism of Action

The mechanism of action for Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl] primarily involves its interaction with specific biological targets:

  • Kinase Inhibition: It has been noted that this compound exhibits selective inhibition towards certain kinases such as p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular signaling pathways related to inflammation and stress responses .

Biological Implications

The inhibition of these kinases can lead to altered signaling cascades that affect cell growth, proliferation, and survival, making this compound a candidate for therapeutic applications in inflammatory diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl] include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents such as water and alcohols due to the presence of hydroxyl groups.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl] has several scientific applications:

  1. Pharmaceutical Development: Due to its biological activity against kinases involved in inflammation and cancer pathways, it holds potential as a therapeutic agent.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying kinase signaling pathways and their roles in disease states.

Future Directions

Further studies are necessary to explore its efficacy and safety profiles in clinical settings and potential modifications to enhance its pharmacological properties .

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological outcomes.

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-d]pyrimidine-Based Therapeutics

The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the discovery that its bicyclic aromatic system serves as a bioisostere of purine nucleotides. Early research focused on its resemblance to the adenine moiety of ATP, enabling competitive binding at kinase catalytic sites. The scaffold’s synthetic versatility facilitated rapid diversification, leading to foundational kinase inhibitors like dinaciclib (CDK inhibitor) and ibrutinib (BTK inhibitor), both progressing to clinical oncology applications [3] [7]. The scaffold’s modularity allows strategic substitutions at N1, C3, C4, and C6 positions, enabling precise optimization of pharmacokinetic and target-binding properties. For example, ibrutinib’s covalent binding moiety (acrylamide at C3) was integrated onto the pyrazolo[3,4-d]pyrimidine core to confer irreversible BTK inhibition [3]. This historical trajectory underscores a transition from broad-spectrum kinase inhibitors to target-specific agents leveraging the scaffold’s adaptability.

Table 1: Key Milestones in Pyrazolo[3,4-d]pyrimidine Therapeutics Development

Year RangeDevelopment PhaseKey AdvancesRepresentative Agents
1990s-2000sScaffold ExplorationIdentification as purine mimetic; Early CDK/Src inhibitorsRoscovitine (CDK2)
2005-2015Clinical TranslationCovalent inhibitors; Isoform selectivity optimizationIbrutinib (BTK), Dinaciclib (CDK2)
2015-PresentResistance MitigationDual EGFR/HER2 inhibitors; Overcoming kinase mutationsCompound 10f (EGFR/HER2) [5]

Recent innovations address drug resistance in kinases through dual-targeting strategies. Derivatives like compound 10f (2025) incorporate thiazole moieties tethered to the pyrazolo[3,4-d]pyrimidine core, exhibiting potent activity against lapatinib-resistant EGFR/HER2 mutants in breast cancer models [5]. Similarly, thioglycoside-conjugated variants demonstrate enhanced CDK2 inhibition (e.g., compound 14, IC₅₀ = 0.057 µM) by exploiting ribose-binding pocket interactions inaccessible to earlier inhibitors [6]. These advances highlight the scaffold’s enduring role in evolving kinase-targeted oncology therapeutics.

Structural and Functional Analogies to Purine Nucleotides

The pyrazolo[3,4-d]pyrimidine scaffold achieves its kinase inhibitory activity through molecular mimicry of the adenine ring in ATP. This bioisosterism centers on three critical features:

  • Electron Distribution: The scaffold replicates the electron-rich character of purines, with N1 and N4 atoms mirroring the hydrogen-bonding pattern of adenine’s N1 and N6 in kinase hinge regions [3] [4].
  • Geometry: Planar configuration and comparable bond angles (e.g., C3-N4-C5 angle ≈ 126°) allow seamless integration into the ATP-binding cleft without steric clashes.
  • Tautomeric Flexibility: Prototropic shifts between 4-aminopyrazolo[3,4-d]pyrimidine and 4-imino forms enable adaptive hydrogen bonding with conserved kinase residues like Leu83 (CDK2) or Met793 (EGFR) [4] [6].

Table 2: Binding Interactions of Pyrazolo[3,4-d]pyrimidine Derivatives vs. Purines

Interaction ParameterAdenine (ATP)Pyrazolo[3,4-d]pyrimidine DerivativesFunctional Impact
H-Bond Acceptor SitesN1, N7N1, N7 (Positionally conserved)Maintains hinge region H-bonds
H-Bond Donor SitesN6-aminoC4-aminoEquivalent interaction with kinase backbone
Hydrophobic ContactsC2, C8C3-aryl substituentsEnhanced affinity via hydrophobic region I occupancy
Conformational FlexibilityRibose rotationC3-spacer-hydrophobic tailPermits access to hydrophobic region II [2] [4]

The C3 position of the scaffold is particularly versatile for appending hydrophobic auxiliaries (e.g., phenol, thiazole, or substituted phenyls). In EGFR inhibitors, a 3-phenol group (as in the user-specified compound Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-) occupies the hydrophobic region I of the ATP-binding site, while the 1-isopropyl group enhances selectivity by exploiting steric constraints in mutant kinases [2] [5]. Molecular dynamics simulations confirm that C3-aryl derivatives stabilize kinase complexes through π-stacking with gatekeeper residues like Thr790 in EGFR [5]. This structural plasticity enables the scaffold to overcome mutations that disrupt purine-based inhibitor binding.

Rationale for Targeting Kinase Domains with Pyrazolo[3,4-d]pyrimidine Derivatives

Kinase inhibition via pyrazolo[3,4-d]pyrimidine derivatives exploits five strategic pharmacophoric elements derived from ATP-competitive inhibitor design:

  • Heteroaromatic Core: The scaffold occupies the adenine binding pocket, forming 1–3 hydrogen bonds with hinge region residues (e.g., Glu81 and Leu83 in CDK2) [3] [6].
  • Hydrophobic Head: C3 substituents (e.g., 3-phenol, thiazole) penetrate hydrophobic region I, with electron-withdrawing groups enhancing affinity for mutant kinases like EGFRT790M [2] [5].
  • Linker Optimization: Spacers (imino, hydrazone, or thiosemicarbazide) connect the core to terminal groups, enabling hydrogen bonds in the linker region. In CDK2 inhibitors, an N-glycosyl linker at N5 improves solubility while maintaining H-bonds with Asp86 [6].
  • Hydrophobic Tail: Aryl/alkyl groups (e.g., terminal phenyl) fill hydrophobic region II, with substitutions modulating selectivity. Dual EGFR/HER2 inhibitors use 4-aniline tails to engage both targets [5].
  • Ribose-Binding Moieties: Thioglycoside units (e.g., in compound 14) extend into the ribose pocket, a traditionally underexploited region, conferring >3-fold potency boosts in CDK2 inhibition [6].

The pharmacophore’s efficacy against resistant kinases stems from tailored steric and electronic complementarity. For example, derivatives targeting EGFRT790M incorporate compact C3 substituents (e.g., chloro or fluoro-phenyl) to circumvent methionine-induced steric hindrance, while maintaining the 4-amino group’s critical H-bond with Thr854 [2]. Similarly, compound 10f overcomes lapatinib resistance in HER2-positive breast cancer via a C3-thiazole group that disploses water molecules from the ATP cleft, enhancing hydrophobic contact surface area [5].

Rational design further leverages molecular dynamics (MD) simulations to validate binding stability. Pyrazolo[3,4-d]pyrimidine complexes with CDK2 or EGFR maintain <1.5 Å RMSD over 200 ns simulations, confirming complex rigidity comparable to native ATP [5] [6]. This computational synergy enables rapid optimization of the user-specified compound’s 3-phenol moiety for enhanced kinase affinity while avoiding off-target interactions.

Properties

CAS Number

833481-69-9

Product Name

Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-

IUPAC Name

3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenol

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C14H15N5O/c1-8(2)19-14-11(13(15)16-7-17-14)12(18-19)9-4-3-5-10(20)6-9/h3-8,20H,1-2H3,(H2,15,16,17)

InChI Key

MWYBBCLGEHZSCP-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N

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